The compound 3-Aminocyclopentanol and its derivatives have garnered attention in the scientific community due to their potential applications in medicinal chemistry. These compounds serve as precursors for the synthesis of carbocyclic nucleosides, which are analogs of nucleosides and possess antiviral and antineoplastic activities. The research into these compounds is driven by the need for effective therapeutic agents in the treatment of various diseases.
The chirospecific synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane, a precursor for carbocyclic nucleosides, has been developed. This synthesis involves an improved method for preparing (S)-2-aminoadipic acid, followed by Dieckmann cyclization to form an aminocyclopentanone, which is then elaborated to the target compound. The starting material, (S)-2-aminoadipic acid 6-methyl ester, is prepared from (S)-aspartic acid with high enantiomeric purity. This method provides a key intermediate for the synthesis of carbocyclic nucleosides, which are important for their antiviral and antineoplastic properties1.
In neuropharmacology, (1S,3R)-ACPD's interaction with noradrenaline has been studied in different brain preparations. It has been found to enhance noradrenaline's action on cAMP accumulation in rat brain cortical slices, while inhibiting its action in primary glial cell cultures. This differential effect suggests that (1S,3R)-ACPD may stimulate different types of mGluRs in various brain preparations, which could have implications for the development of drugs targeting specific neurological pathways or disorders2.
3-Aminocyclopentanol is classified as an amino alcohol and is recognized for its chiral nature, specifically as (1S,3R)-3-aminocyclopentanol. It serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the development of pharmaceuticals. The compound can be derived from cyclopentanone derivatives through various synthetic routes that often involve enzymatic processes or catalytic hydrogenation .
The synthesis of 3-aminocyclopentanol can be achieved through several methods:
The molecular structure of 3-aminocyclopentanol features a cyclopentane ring with an amino group (-NH2) at the first carbon and a hydroxyl group (-OH) at the third carbon. The compound has a molecular formula of C5H11NO and a molecular weight of approximately 101.15 g/mol. Its stereochemistry is critical for its biological activity, influencing how it interacts with various biological targets .
3-Aminocyclopentanol participates in various chemical reactions:
The mechanism of action for 3-aminocyclopentanol primarily revolves around its role as a synthetic intermediate in pharmaceutical applications. For instance, it acts as an inhibitor for dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism by affecting incretin hormones .
The physical properties of 3-aminocyclopentanol include:
Chemical properties include its reactivity due to the presence of both hydroxyl and amino groups, allowing it to participate in various organic transformations .
3-Aminocyclopentanol has diverse applications across multiple fields:
The molecular architecture of 3-aminocyclopentanol comprises a cyclopentane ring with amino (-NH₂) and hydroxyl (-OH) groups attached to adjacent carbon atoms. This arrangement creates two chiral centers, yielding four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Among these, the cis-(1R,2S) and cis-(1S,2R) enantiomers exhibit distinct spatial orientations where both functional groups reside on the same face of the ring plane, while the trans isomers position them oppositely. This stereochemical diversity profoundly influences the compound’s reactivity, solubility, and intermolecular interactions [5] [6].
Table 1: Fundamental Properties of 3-Aminocyclopentanol Hydrochloride Stereoisomers
Property | (1R,3S)-Isomer | (1S,3R)-Isomer |
---|---|---|
CAS Registry Number | 1279032-31-3 | 1284248-73-2 |
Molecular Formula | C₅H₁₂ClNO | C₅H₁₂ClNO |
Molecular Weight (g/mol) | 137.61 | 137.61 |
Physical Form | White to pale yellow solid | White to pale yellow solid |
Solubility | Slight in water, dimethyl sulfoxide, methanol | Similar to (1R,3S) |
Storage Conditions | Inert atmosphere, room temperature | Inert atmosphere, room temperature |
Functionally, the molecule serves as a bifunctional synthon: the amino group acts as a nucleophile in condensation reactions (e.g., amide or imine formation), while the hydroxyl group participates in esterifications, etherifications, or oxidation reactions. The ring strain inherent to the cyclopentane framework further enhances its reactivity in ring-opening and rearrangement processes. In aqueous or polar aprotic solvents, the hydrochloride salt form (e.g., (1R,3S)-3-aminocyclopentanol hydrochloride) improves stability and handling, though solubility remains moderate. This balance of reactivity and stability underpins its utility in multi-step syntheses, where it acts as a linchpin for constructing complex nitrogen- and oxygen-containing heterocycles or chiral ligands [5] [6] [9].
The synthesis of enantiopure 3-aminocyclopentanol has evolved from costly, low-yielding routes to efficient catalytic processes. Early methods (pre-2010) relied on resolution techniques or chiral pool derivatization, often requiring stoichiometric chiral auxiliaries and resulting in poor atom economy. A significant breakthrough emerged with the adoption of asymmetric Diels-Alder reactions, where cyclopentadiene was reacted with chiral nitroso compounds or acrylate derivatives to generate bicyclic intermediates that were subsequently reduced and functionalized. Though stereoselective, these routes suffered from cumbersome protection-deprotection sequences and limited scalability [4] [9].
The 2018 FDA approval of Bictegravir, an HIV-1 integrase inhibitor dependent on (1R,3S)-3-aminocyclopentanol as its chiral core, intensified innovation. Patent CN109651178A (2019) detailed a cost-effective approach using chiral carboxylic acids as directing agents:
Concurrently, copper-catalyzed methods gained traction. One patent (2020) leveraged copper chloride and 2-ethyl-2-oxazoline to oxidize tert-butyl hydroxylamine carbonate, initiating a hetero-Diels-Alder reaction with cyclopentadiene. Subsequent zinc-acetic acid reduction and enzymatic resolution using lipases afforded the target isomer in >99% enantiomeric excess. This approach bypassed expensive transition-metal catalysts and enabled telescoped processing [9].
Table 2: Evolution of Key Synthetic Methods for (1R,3S)-3-Aminocyclopentanol
Time Period | Method | Key Advantages | Industrial Limitations |
---|---|---|---|
Pre-2010 | Vince lactam hydrogenation | High enantiopurity | Expensive noble metal catalysts (Pt, Rh) |
2018–2019 | Chiral carboxylic acid route | Cost reduction (30–50%); >90% yield | Requires careful control of Diels-Alder kinetics |
2020–Present | Copper/enzymatic resolution | Atom economy; enzymatic stereocontrol | Multi-step purification |
These advances reduced production costs by over 60% and supported growing demand, which exceeds 10 tons annually for the (1R,3S)-isomer alone. Modern routes now achieve yields >90% and enantiomeric excess >99%, making the compound accessible for high-volume pharmaceutical applications [4] [9].
The (1R,3S) and (1S,3R) enantiomers of 3-aminocyclopentanol serve as pivotal precursors to several blockbuster drugs due to their rigid, stereodefined scaffolds. The precise spatial orientation of their functional groups allows for optimal target binding, minimizing off-target effects in therapeutic molecules.
In antiviral therapy, (1R,3S)-3-aminocyclopentanol hydrochloride is the cornerstone intermediate for Bictegravir, an integrase strand transfer inhibitor approved in 2018 for HIV-1 infection. Here, the cyclopentanol moiety’s cis-configuration positions metal-chelating groups within Bictegravir’s active site, enabling potent inhibition of viral DNA integration. Kilogram-scale production of this isomer supports global manufacturing of combination therapies like Biktarvy® [3] [5].
Anti-inflammatory applications leverage the same stereochemistry. The compound is condensed with sulfonylaryl pyridines to yield Etoricoxib, a selective COX-2 inhibitor prescribed for osteoarthritis and rheumatoid arthritis. The hydroxyl group anchors hydrogen bonding to COX-2’s Val523 residue, while the amino group facilitates scaffold derivatization during synthesis. Manufacturers emphasize that the intermediate’s high purity (>98%) ensures batch consistency in final formulations .
Emerging uses include:
Table 3: Pharmaceutical Intermediates Derived from 3-Aminocyclopentanol Stereoisomers
Target Drug | Therapeutic Category | Key Intermediate Role | Stereochemical Requirement |
---|---|---|---|
Bictegravir | Antiretroviral (HIV-1) | Chiral core for integrase binding | (1R,3S)-enantiomer |
Etoricoxib | NSAID (COX-2 inhibitor) | Cyclopentane backbone for COX-2 selectivity | (1R,3S)-enantiomer |
6-Aminopyridine-3-thiazoles | Disease-modifying antirheumatic | Conformational restraint for IL-17A inhibition | Racemic cis-isomer |
Bictegravir analogs | Broad-spectrum antivirals | Template for metal-chelating pharmacophores | (1S,3R)-enantiomer |
The commercial significance of these intermediates drives stringent quality specifications. Suppliers typically guarantee ≥98% chemical purity and ≥99% enantiomeric excess, with residual solvent levels controlled to ICH guidelines. Asymmetric synthesis innovations now enable gram-to-kilogram production across multiple suppliers, though the (1R,3S)-isomer commands premium pricing ($145–$465 per gram at 98% purity) due to complex purification demands [5] [6]. This stereoselective utility underscores why 3-aminocyclopentanol remains a linchpin of modern medicinal chemistry.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0